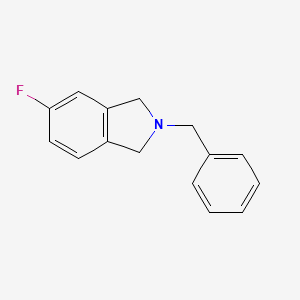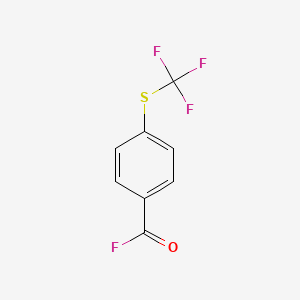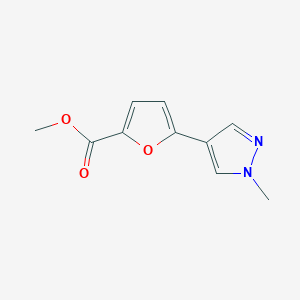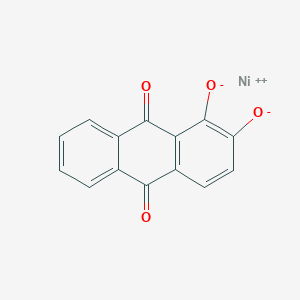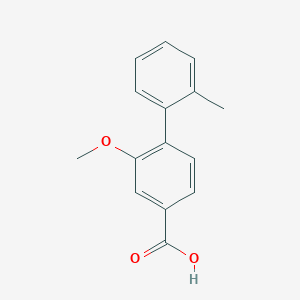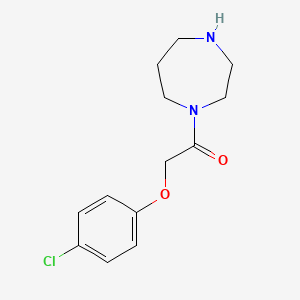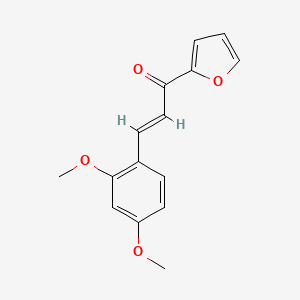
(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, hereafter referred to as 2E-3-2,4-DMPF-1-F, is an organic compound belonging to the class of furanones. It is a highly reactive molecule that has been studied extensively for its potential applications in the fields of chemistry, biochemistry and pharmaceuticals. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-microbial and anti-fungal properties. Its unique structure and reactivity make it a promising candidate for further research and development.
Applications De Recherche Scientifique
2E-3-2,4-DMPF-1-F has been studied extensively for its potential applications in scientific research. Its unique structure and reactivity make it a promising candidate for further research and development. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-microbial and anti-fungal properties. It has also been studied for its potential use in the synthesis of other organic compounds, as well as in the synthesis of pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 2E-3-2,4-DMPF-1-F is still under investigation. However, it is known that the compound binds to specific receptors in the body, such as the Toll-like receptor 4 (TLR4). This binding triggers a cascade of events, leading to the activation of various pathways involved in inflammation and immunity. In addition, the compound has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and other molecules.
Biochemical and Physiological Effects
2E-3-2,4-DMPF-1-F has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can induce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and other molecules. Finally, the compound has been found to have anti-cancer, anti-microbial and anti-fungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
2E-3-2,4-DMPF-1-F has several advantages for laboratory experiments. Firstly, it is a highly reactive compound, which makes it easy to synthesize and manipulate. Secondly, it is a relatively stable compound, which means that it can be stored for long periods of time without degradation. Finally, the compound has a wide range of biological activities, which makes it a suitable candidate for further research and development.
However, there are also some limitations associated with the use of 2E-3-2,4-DMPF-1-F in laboratory experiments. Firstly, the compound is not commercially available, which makes it difficult to obtain in large quantities. Secondly, the exact mechanism of action of the compound is still not fully understood, which makes it difficult to predict its effects in living organisms. Finally, the compound has not been tested extensively in vivo, so its safety profile is not fully known.
Orientations Futures
Given the potential of 2E-3-2,4-DMPF-1-F, there are a number of possible future directions for research and development. Firstly, further research is needed to understand the exact mechanism of action of the compound. Secondly, further studies are needed to assess the safety profile of the compound in vivo. Thirdly, studies are needed to explore the potential of the compound for the synthesis of other organic compounds and pharmaceuticals. Finally, studies are needed to investigate the potential of the compound for the treatment of various diseases, such as cancer and inflammation.
Méthodes De Synthèse
2E-3-2,4-DMPF-1-F can be synthesized through a variety of methods, depending on the desired end product. The most common method is a two-step reaction using a Grignard reagent, such as methyl-magnesium bromide, and a nucleophilic aromatic substitution reaction. In the first step, the Grignard reagent is reacted with the 2,4-dimethoxyphenyl group of the furanone, forming a magnesium-substituted product. In the second step, the magnesium-substituted product is reacted with a nucleophile, such as an anhydride, to form the desired 2E-3-2,4-DMPF-1-F.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-7-5-11(15(10-12)18-2)6-8-13(16)14-4-3-9-19-14/h3-10H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQRLVFVCZKXGU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)
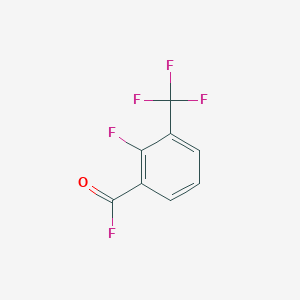
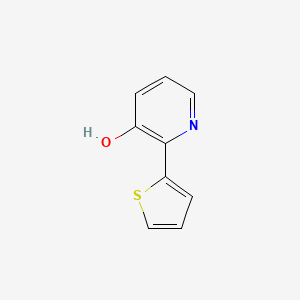
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)
